N-(3-chloro-4-fluorophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
Properties
Molecular Formula |
C22H21ClFN3O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C22H21ClFN3O3/c1-30-14-3-5-19-15(11-14)16-12-27(9-8-20(16)26-19)22(29)7-6-21(28)25-13-2-4-18(24)17(23)10-13/h2-5,10-11,26H,6-9,12H2,1H3,(H,25,28) |
InChI Key |
UZJAUMICBCIGMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound with potential pharmacological applications due to its unique structural features. This article provides an in-depth exploration of its biological activity, including relevant data tables and research findings.
Structural Overview
The compound features a chloro and fluorine substituent on a phenyl ring, along with a tetrahydropyridoindole moiety. These structural elements suggest possible interactions with various biological targets, enhancing its potential as a therapeutic agent. The presence of functional groups such as amides and carbonyls contributes to its reactivity and biological activity.
Biological Activity
Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities:
- Anticancer Activity : The compound's structure suggests potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : The methoxy group in the structure may enhance its efficacy against various microbial strains.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-3-phenyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide | Contains a pyrazolo ring | Anticancer |
| N-[3-chloro-4-(3-fluorophenyl)methoxy]phenyl | Similar halogenated phenyl structure | Anti-inflammatory |
| 8-Methoxyquinoline derivatives | Contains methoxy group | Antimicrobial |
This table highlights the distinct combination of functional groups in this compound that may confer multi-target activity.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological mechanisms and efficacy of this compound:
- In Vitro Studies : Research has shown that derivatives of this compound can inhibit key signaling pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated potent inhibition of the MEK-MAPK pathway in various cancer cell lines .
- In Vivo Efficacy : Animal models treated with related compounds have exhibited significant tumor regression and improved survival rates. For example, one study reported that a structurally related compound displayed favorable pharmacokinetic properties and remarkable antitumor efficacy in xenograft models .
- Mechanistic Insights : Detailed interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Potential studies include binding affinity assays and cellular uptake analyses to determine its therapeutic viability .
Comparison with Similar Compounds
2-(3-Benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide ()
- Core Structure : Pyrimido[5,4-b]indol vs. pyrido[4,3-b]indol in the target compound.
- Substituents :
- A benzyl group at position 3 and fluoro at position 8 on the indole ring.
- The acetamide side chain terminates in a 3-chloro-4-methylphenyl group.
- Key Differences: The pyrimidine ring in the core (vs. The methyl group on the phenyl ring may reduce steric hindrance compared to the fluoro substituent in the target compound .
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
- Core Structure : Similar pyrimidoindol core but with a sulfanyl (-S-) linkage at position 2.
- Substituents :
- 4-Chlorophenyl at position 3 and methoxyphenyl on the acetamide side chain.
- Key Differences :
Analogs with Pyrido[3,4-b]indol Derivatives
Crystalline cis-(E)-4-(3-Fluorophenyl)-2',3',4',9'-tetrahydro-N,N-dimethyl-2'-(1-oxo-3-phenyl-2-propenyl)-spiro[cyclohexane-1,1'[1H]-pyrido[3,4-b]indol]-4-amine ()
- Core Structure : Spirocyclic pyrido[3,4-b]indol with a cyclohexane ring.
- Substituents :
- 3-Fluorophenyl and propenyl-oxo groups.
- Key Differences :
Compounds with Varied Heterocyclic Cores
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.
- Substituents :
- Dual fluoro groups on the chromene and phenyl rings.
- Key Differences: The chromene moiety introduces planar aromaticity, contrasting with the non-planar tetrahydro-pyridoindole core of the target compound. The sulfonamide group may improve water solubility compared to the target’s amide linkage .
Physicochemical Comparison
Preparation Methods
Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
The aryl amine precursor is prepared via hydrogenation under Pt/C catalysis, as demonstrated in CN104292113A. Optimized conditions (Table 1) show pressure and temperature significantly impact yield:
| Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 0.5 | 60 | 8 | 94 | 99.5 |
| 0.8 | 80 | 5 | 96 | 99.6 |
| 5.0 | 50 | 10 | 94 | 99.7 |
Key steps:
This method eliminates hazardous iron mud byproducts associated with traditional Fe/HCl reduction.
Construction of 8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole
Aldehyde-Tryptamine Condensation
The tetrahydro-β-carboline core forms via Pictet-Spengler reaction between aldehydes and tryptamine derivatives. A one-step protocol achieves 75–81% yields using DMFDMA (N,N-dimethylformamide dimethyl acetal) under reflux:
Methoxy group introduction occurs at the indole C8 position through electrophilic substitution.
Functionalization and Cyclization
Post-condensation, the pyrido ring is formed via Friedel-Crafts acylation (Scheme 2 in PMC10287037):
-
Acylation : Glutaric anhydride and AlCl₃ introduce a ketone group (60% yield).
-
Reduction and cyclization : NaBH₄ reduction followed by dehydration with trifluoroacetic anhydride yields the tetracyclic system (60% yield).
Formation of 4-Oxobutanamide Linker
Enaminoketone Synthesis
α-Enaminoketones serve as precursors for oxobutanamide formation. Using tert-butoxybis(dimethylamino)methane (TBDMAM), ketones are converted to enaminoketones (60–93% yields):
Hydroxylamine-Mediated Cyclization
Reaction with hydroxylamine hydrochloride forms the oxazole ring, though in this case, the intermediate is trapped by the aryl amine to form the amide bond:
Final Coupling and Purification
Amide Bond Formation
The 3-chloro-4-fluoroaniline is coupled to the 4-oxobutanamide-tetrahydroindole intermediate via EDC/HOBt-mediated activation:
Crystallization and Characterization
Purification via recrystallization from ethanol/water mixtures yields >99% purity. Structural confirmation employs:
-
¹H/¹³C NMR : Resonances at δ 9.22 (indole NH), 8.53 (pyridine H), 5.26 (methoxy OCH₃).
-
X-ray diffraction : Space group P c a 21 with a = 13.128 Å, b = 7.6293 Å, c = 18.898 Å.
Scalability and Process Optimization
Solvent Selection
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-(3-chloro-4-fluorophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide?
- Methodological Answer : Synthesis requires sequential construction of the pyridoindole core, followed by coupling with the chlorophenyl-fluorophenyl moiety. Critical steps include:
- Temperature control : Maintain ≤60°C during indole ring cyclization to prevent side reactions (e.g., dimerization) .
- Coupling agents : Use EDC·HCl and HOBt for amide bond formation to enhance yield (≥70%) and reduce racemization .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves purity to >95% .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C8 of pyridoindole, chloro-fluorophenyl orientation) .
- HPLC : Reverse-phase C18 columns (Chromolith®) with UV detection (254 nm) confirm purity >98% .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~530–550 Da range) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–50 μM concentrations .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) using ATP-competitive protocols .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target potency?
- Methodological Answer :
- Core modifications : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding; assess via molecular docking (AutoDock Vina) .
- Substituent variation : Synthesize analogs with halogens (Br, I) on the phenyl ring to evaluate steric/electronic effects on IC₅₀ .
- Bioisosteres : Substitute the oxobutanamide linker with sulfonamide or urea groups to improve metabolic stability .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48 hr incubation) .
- Purity validation : Re-analyze batches via ¹H NMR and LC-MS to rule out impurities >2% as confounding factors .
- Orthogonal assays : Cross-validate kinase inhibition data with cellular thermal shift assays (CETSA) .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrin (20% w/v) or PEG-400 (30% v/v) in saline for IP/IV administration .
- Prodrug design : Introduce phosphate esters at the oxobutanamide carbonyl to enhance solubility, with enzymatic cleavage in target tissues .
- Nanoparticles : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release; characterize via DLS and TEM .
Q. How can metabolic stability be assessed to optimize pharmacokinetics?
- Methodological Answer :
- In vitro models : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Metabolite ID : High-resolution MS/MS fragmentation to identify hydroxylation or demethylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
